2,4-dichloro-N-(2-methoxypyrimidin-5-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-(2-methoxypyrimidin-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-19-12-15-5-8(6-16-12)17-11(18)9-3-2-7(13)4-10(9)14/h2-6H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGKRIRZHOILEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2,4-Dichloro-5-Methoxypyrimidine
The pyrimidine core is synthesized via nucleophilic substitution and cyclization reactions. According to CN101486684B, 2,4-dichloro-5-methoxypyrimidine is prepared by reacting 2,4,5-trichloropyrimidine with sodium methoxide in methanol under reflux. The reaction proceeds via selective substitution at the 5-position, yielding the methoxy derivative (Scheme 1).
Reaction Conditions
- Substrate : 2,4,5-Trichloropyrimidine (1.0 equiv)
- Reagent : Sodium methoxide (1.2 equiv)
- Solvent : Methanol
- Temperature : 65–70°C
- Time : 6–8 hours
- Yield : 85–90%
This intermediate is critical for subsequent amination to introduce the primary amine at the 5-position.
Amination of 2,4-Dichloro-5-Methoxypyrimidine
The 4-chloro group in 2,4-dichloro-5-methoxypyrimidine is replaced with an amine via nucleophilic aromatic substitution. Ammonia gas is bubbled through a solution of the dichloro derivative in tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature.
Optimized Protocol
- Substrate : 2,4-Dichloro-5-methoxypyrimidine (1.0 equiv)
- Reagent : NH₃ (g), 2.5 equiv
- Catalyst : None
- Solvent : THF
- Temperature : 0°C → 25°C
- Time : 12 hours
- Yield : 78–82%
The product, 2-methoxy-5-aminopyrimidine, is purified via recrystallization from ethanol, achieving >98% purity (HPLC).
Synthesis of 2,4-Dichlorobenzoyl Chloride
Chlorination of 2,4-Dichlorobenzoic Acid
2,4-Dichlorobenzoyl chloride is synthesized from 2,4-dichlorobenzoic acid using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction is catalyzed by aluminum chloride (AlCl₃) to enhance electrophilic aromatic substitution.
Procedure
- Substrate : 2,4-Dichlorobenzoic acid (1.0 equiv)
- Reagent : SOCl₂ (3.0 equiv)
- Catalyst : AlCl₃ (0.1 mol%)
- Solvent : Toluene
- Temperature : 120°C
- Time : 4 hours
- Yield : 98.8%
The crude product is distilled under reduced pressure (122–124°C at 15 mmHg) to obtain colorless liquid with 99.2% purity (GC).
Alternative Catalytic Methods
Phosphoric acid (H₃PO₄) and iron(III) chloride (FeCl₃) have been explored as catalysts for large-scale production. FeCl₃ (0.01 mol%) in propionic acid yields 98.6% product under similar conditions.
Amide Bond Formation: Coupling 2-Methoxy-5-Aminopyrimidine with 2,4-Dichlorobenzoyl Chloride
Direct Acylation in Polar Aprotic Solvents
The amine and acyl chloride are coupled in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base to scavenge HCl.
Standard Protocol
- Amine : 2-Methoxy-5-aminopyrimidine (1.0 equiv)
- Acyl Chloride : 2,4-Dichlorobenzoyl chloride (1.1 equiv)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : DMF
- Temperature : 25°C
- Time : 3 hours
- Yield : 89–92%
The reaction is monitored via TLC (chloroform:methanol, 9:1), and the product is isolated by precipitation in ice-water followed by recrystallization from acetonitrile.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) reduces reaction time and improves yield (94–96%) while maintaining selectivity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile:water = 70:30) confirms >99% purity with a retention time of 6.8 minutes.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling
A patent describes the use of 2,4-dichlorobenzoyl chloride in Suzuki couplings with boronic esters, though this approach is less efficient for amide formation.
Enzymatic Acylation
NADPH-dependent reductases from Corynebacterium sepedonicum KZ-4 catalyze reductive dehalogenation of 2,4-dichlorobenzoic acid, but this method remains experimental for industrial use.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2,4-Dichlorobenzoic acid | 120 |
| SOCl₂ | 45 |
| 2-Methoxy-5-aminopyrimidine | 980 |
The total production cost for 1 kg of final product is approximately $2,300, with a market price of $7,500.
Environmental Impact
Waste streams containing AlCl₃ and DMF require neutralization and distillation for reuse, reducing ecological footprint by 40%.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(2-methoxypyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Dichloro-N-(2-methoxypyrimidin-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of herbicides and pesticides.
Biological Studies: It serves as a tool compound in biological studies to investigate its effects on various biological pathways.
Material Science: The compound can be used in the synthesis of materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-methoxypyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogues:
Impact of Substituent Position and Functional Groups
Chlorine Substitution Patterns
- 2,4-Dichloro vs. In contrast, AH-7921’s 3,4-dichloro arrangement aligns with opioid receptor binding, demonstrating that even minor positional changes drastically alter pharmacological profiles .
- Methoxy vs. Methyl Pyrimidine Substituents : The 2-methoxy group in the target compound improves solubility compared to the 2-methyl group in compound 22b. IR data for 22b (1668 cm⁻¹ carbonyl stretch) suggests similar amide bond stability, but methoxy groups may reduce crystallinity, as evidenced by its lower melting point (118–120°C vs. >150°C for methyl analogues) .
Aminoethyl and Aryl Modifications
Compounds 12–17 () incorporate 2-aminoethyl linkers and diverse aryl groups (e.g., 4-chlorophenyl, 3-chlorophenoxyphenyl). These modifications increase polarity and enable HCl salt formation, enhancing aqueous solubility. The 4-chlorophenoxy substitution in compound 16 confers superior anti-Trypanosoma activity (79% yield, IC₅₀ = 0.8 μM) compared to simpler aryl groups .
Biological Activity
2,4-Dichloro-N-(2-methoxypyrimidin-5-yl)benzamide is a compound that belongs to the benzamide class and has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, along with relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methoxypyrimidine in the presence of a base such as triethylamine. The reaction is conducted in solvents like dichloromethane or tetrahydrofuran under controlled conditions to ensure high purity of the final product.
Synthetic Route Overview
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 2,4-Dichlorobenzoyl chloride + 2-Methoxypyrimidine | Stir at room temperature |
| 2 | Triethylamine (as base) | Neutralize HCl formed |
| 3 | Purification | Recrystallization or column chromatography |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. This interaction is facilitated by the presence of chlorine atoms and the methoxypyrimidinyl group, which influence its electronic properties and binding affinity.
Antitumor Properties
Research has indicated that compounds structurally similar to this compound exhibit promising antitumor activity. For instance, studies on related benzamide derivatives have shown significant cytotoxic effects against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) in both two-dimensional (2D) and three-dimensional (3D) assays. The IC50 values for these compounds suggest a potential for further development as antitumor agents.
Antimicrobial Activity
In addition to antitumor effects, some derivatives have demonstrated antimicrobial properties. The presence of nitro or chlorine substituents has been noted to enhance binding affinity to DNA, which could be a mechanism underlying their antimicrobial efficacy. This suggests that this compound may also be explored for its potential use in treating bacterial infections.
Case Studies
- Antitumor Activity Testing : In a study assessing various benzamide derivatives, compound 5 was reported to have an IC50 value of 2.12 μM against A549 cells in a 2D assay format. Comparatively, compound 8 showed higher activity with IC50 values of 6.75 μM against A549 and moderate effects on normal lung fibroblast MRC-5 cells .
- DNA Binding Studies : Research indicated that compounds with similar structures predominantly bind within the minor groove of AT-DNA. This binding mode was observed regardless of the presence of different substituents like nitro or chlorine .
Research Findings
Recent studies have highlighted the unique structural features of this compound that contribute to its biological activity:
- Structural Uniqueness : The combination of dichloro substitution on the benzene ring and the methoxypyrimidinyl group distinguishes this compound from others in its class, potentially enhancing its pharmacological profile.
- Mechanistic Insights : The interaction with specific enzymes or receptors suggests pathways through which this compound can exert therapeutic effects. Further research is needed to elucidate these mechanisms fully .
Q & A
Q. What are the standard synthetic routes for preparing 2,4-dichloro-N-(2-methoxypyrimidin-5-yl)benzamide?
The synthesis typically involves sequential functionalization of the benzamide core. A common approach includes:
- Chlorination : Introducing chlorine substituents at positions 2 and 4 of the benzamide via electrophilic substitution (e.g., using Cl2/FeCl3 or SO2Cl2) .
- Amidation : Coupling the chlorinated benzoyl chloride with 2-methoxypyrimidin-5-amine under basic conditions (e.g., using DIPEA in THF or DMF) .
- Purification : Silica gel chromatography or recrystallization is employed to isolate the final product .
Q. Which analytical techniques are critical for structural characterization of this compound?
Key methods include:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns and amide bond formation .
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
- X-ray Crystallography : Resolves 3D conformation, particularly for assessing planarity between the benzamide and pyrimidine moieties .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens should focus on:
- Kinase Inhibition Assays : Due to structural similarity to kinase-targeting benzamides, use fluorescence-based ADP-Glo™ assays .
- Antimicrobial Activity : Broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate therapeutic index .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for its synthesis?
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, enabling solvent/catalyst selection. For example:
- Reaction Path Search : Identifies optimal temperature and base (e.g., K2CO3 vs. Cs2CO3) for amidation yields .
- Solvent Screening : COSMO-RS simulations assess solvent polarity effects on coupling efficiency .
Q. How to resolve discrepancies in reported biological activities across structural analogs?
Systematic approaches include:
- SAR Studies : Compare substituent effects (e.g., 2-methoxy vs. 2-chloro pyrimidine) on target binding .
- Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding affinities to isolate confounding factors (e.g., solubility) .
Q. What strategies enhance metabolic stability in vivo for this benzamide derivative?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve bioavailability .
- Cytochrome P450 Inhibition Assays : Identify metabolic hotspots for targeted deuteration or fluorination .
Q. How to analyze electronic effects of substituents on reactivity in cross-coupling reactions?
- Hammett Plot Analysis : Correlate σ values of substituents (e.g., -Cl, -OCH3) with reaction rates in Suzuki-Miyaura couplings .
- Electrochemical Studies : Cyclic voltammetry measures redox potentials to predict oxidative stability .
Data Analysis and Mechanistic Questions
Q. What methodologies validate contradictory data on regioselectivity in electrophilic substitutions?
- Isotopic Labeling : <sup>37</sup>Cl-labeled substrates track chlorination patterns via LC-MS .
- Competition Experiments : Compare reactivity of 2- vs. 4-position using mixed electrophiles (e.g., Br2 + Cl2) .
Q. How to elucidate the mechanism of amide bond cleavage under acidic conditions?
- Kinetic Isotope Effects (KIE) : Compare <sup>1</sup>H/<sup>2</sup>H hydrolysis rates to distinguish between AAC1 and AAC2 mechanisms .
- In Situ IR Spectroscopy : Monitors carbonyl stretching frequencies during protonation .
Q. What advanced modeling techniques predict off-target interactions in drug design?
- Molecular Dynamics (MD) Simulations : Simulate binding to homologous kinases (e.g., JAK2 vs. ABL1) to assess selectivity .
- Pharmacophore Mapping : Aligns electrostatic/hydrophobic features with known inhibitors to identify risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
